molecular formula C7H14N2O2 B1282053 N-[2-(morpholin-4-yl)ethyl]formamide CAS No. 78375-50-5

N-[2-(morpholin-4-yl)ethyl]formamide

Cat. No. B1282053
CAS RN: 78375-50-5
M. Wt: 158.2 g/mol
InChI Key: MMVGWKHDLPGACU-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]formamide is a chemical compound that is structurally characterized by the presence of a morpholine ring, which is a heterocyclic amine consisting of a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The morpholine ring is attached to an ethyl group, which in turn is connected to a formamide moiety. This compound is of interest due to its potential biological activity and its role as a building block in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of compounds related to N-[2-(morpholin-4-yl)ethyl]formamide involves several steps, including condensation, amination, and cyclization reactions. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine followed by cyclization with hydrazine hydrate . Similarly, a series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives were synthesized from 3,4-Difluoronirobenzene, indicating the versatility of morpholine-containing compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds containing the morpholine moiety has been studied using techniques such as X-ray crystallography. For example, the crystal structure of a complex formed between DNA and 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide revealed that the morpholino group can adopt a twisted boat conformation and make van der Waals contact with other molecules in the structure . The morpholine ring's ability to adopt different conformations can influence the overall molecular geometry and intermolecular interactions of the compound.

Chemical Reactions Analysis

Compounds with the morpholine structure can participate in various chemical reactions. The presence of the formamide group allows for the formation of hydrogen bonds, as seen in the crystal structure of N-[3-(2-Methylphenyl)isoquinolin-1-yl]formamide, where intermolecular N-H...O hydrogen bonds link molecules into a centrosymmetric dimer . Additionally, the morpholine ring can be involved in reactions with other functional groups, leading to the formation of diverse chemical structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[2-(morpholin-4-yl)ethyl]formamide derivatives are influenced by the presence of the morpholine ring and the formamide group. These properties include solubility, melting point, and the ability to form crystals in various space groups. For instance, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide belongs to the monoclinic system, indicating the impact of molecular structure on the crystalline form . The biological activity of these compounds, such as their inhibition of cancer cell proliferation, is also a significant aspect of their chemical properties .

Scientific Research Applications

Green Solvent Synthesis

N-formylmorpholine, chemically stable, non-toxic, and non-corrosive, is used as a green solvent in the synthesis of heterocyclic compounds, due to its unique structure and compatibility with various hydrocarbons and water, thereby reducing the relative volatility of aromatics (Ghasemi, 2018).

Organic Compound Synthesis

The compound plays a role in the synthesis of substituted benzoquinazolinones, which have shown potential in anticancer activities. It's used in Buchwald–Hartwig conditions for synthesizing 6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives (Nowak et al., 2014).

Radioprotection Research

In research exploring radioprotection, S-phenetyl formamidino 4(N-ethyl isothioamide) morpholine dihydrochloride, a related compound, has been found to protect the adrenal gland in rats against graded doses of x-rays (Chaturvedi & Hasan, 1985).

Stroke Treatment Studies

A derivative of this compound, TS-011 [N-(3-chloro-4-morpholin-4-yl) phenyl-N′-hydroxyimido formamide], has been studied for its effects on hemorrhagic and ischemic stroke, showing potential in reducing infarct size and opposing cerebral vasospasm (Miyata et al., 2005).

Isocyanide Synthesis

The compound is used in the synthesis of α-morpholinobenzyl isocyanide and other isocyanides, key components in various chemical reactions (Katritzky et al., 1993).

Cyclization Research

It is involved in acid-catalyzed cyclization of formamides, leading to the synthesis of substituted 1-benzyl octahydroisoquinolines, significant in the development of N-formylmorphinans (Meuzelaar et al., 1998).

Isoquinoline Synthesis

N-formylenamides of isoquinoline, obtained from N-[2-(2-acyl-4,5-dimethoxyphenyl)ethyl]formamides, are synthesized using this compound, showcasing its utility in complex organic syntheses (Ivanov et al., 2006).

Trifluoromethylamines Production

Used in the synthesis of (trifluoromethyl)amines, demonstrating its versatility in producing important chemical intermediates (Dmowski & Kamiński, 1983).

Antifungal Agent Synthesis

The compound is a precursor in the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which show promise as antifungal agents (Lei et al., 2017).

Safety And Hazards

“N-[2-(morpholin-4-yl)ethyl]formamide” is considered hazardous. It may cause respiratory irritation, and it is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage .

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c10-7-8-1-2-9-3-5-11-6-4-9/h7H,1-6H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVGWKHDLPGACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292848
Record name N-[2-(4-Morpholinyl)ethyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(morpholin-4-yl)ethyl]formamide

CAS RN

78375-50-5
Record name N-[2-(4-Morpholinyl)ethyl]formamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(4-Morpholinyl)ethyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formamide, N-[2-(4-morpholinyl)ethyl]
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Synthesis routes and methods

Procedure details

The procedure of B. V. Cheney et al. [J. Med. Chem., 28, 1853-1864 (1985)) was used. A solution of 4-(2-aminoethyl)morpholine (1.00 g, 76.8 mmol) and ethyl formate (213 mL, 2640 mmol) was refluxed overnight under an atmosphere of nitrogen. Vacuum distillation gave 11.46 g (100% yield) of a clear, colorless liquid (bp0.3 118°-120° C.). The 1H NMR spectral data were consistent with the structure of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
213 mL
Type
reactant
Reaction Step One
Yield
100%

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